3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine
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Overview
Description
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Reaction Conditions: The starting material is treated with sodium methoxide to yield an intermediate compound.
Final Product: The resulting product is this compound.
Chemical Reactions Analysis
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms on the pyridine ring.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines.
Common Reagents and Conditions: Typical reagents include sodium methoxide for substitution reactions and palladium on carbon for catalytic hydrogenation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its unique chemical properties.
Materials Science: It is utilized in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(6-chloro-5-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-7(10)4-6(5-12-8)2-1-3-11/h4-5H,1-3,11H2 |
InChI Key |
PVEMEJGUBBPREW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CCCN |
Origin of Product |
United States |
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